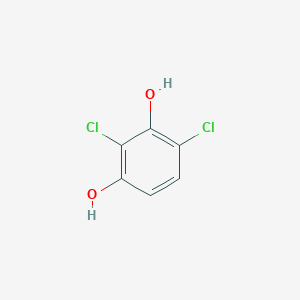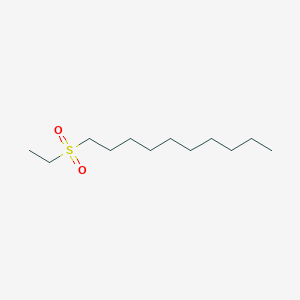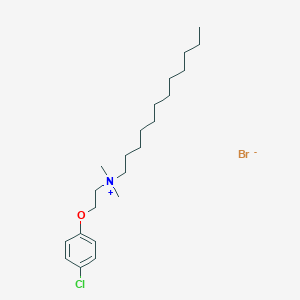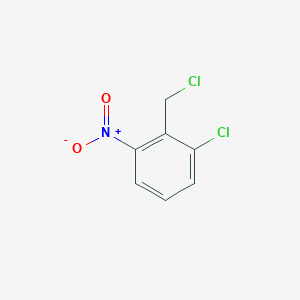
2,4-Dichlorobenzene-1,3-diol
説明
2,4-Dichlorobenzene-1,3-diol, also known as 2,4-dichloro-1,3-benzenediol, is a chemical compound with the molecular formula C6H4Cl2O2 . It has a molecular weight of 179 .
Molecular Structure Analysis
The molecular structure of 2,4-Dichlorobenzene-1,3-diol consists of a benzene ring with two chlorine atoms and two hydroxyl groups attached to it . The InChI code for this compound is 1S/C6H4Cl2O2/c7-3-1-2-4(9)5(8)6(3)10/h1-2,9-10H .Physical And Chemical Properties Analysis
2,4-Dichlorobenzene-1,3-diol has a molecular weight of 179.00100 . It has a density of 1.624g/cm3 . The boiling point of this compound is 255.1ºC at 760mmHg . The exact melting point is not available . The flash point is 108.1ºC .科学的研究の応用
Photodegradation of Pollutants
- Summary of the Application : 2,4-Dichlorobenzene-1,3-diol is used in the photodegradation of pollutants. Specifically, it’s used in the degradation of 2,4-dichlorophenol (2,4-DCP) and rhodamine B (RhB), which are common pollutants .
- Methods of Application : The compound is used in conjunction with n-type ZnO/p-type BiFeO3 composites as highly efficient visible light nanophotocatalysts. These composites are prepared via a wet chemical solution method. The photo-induced charge carrier (electron-hole pairs) in the composites exhibits high separation, which is responsible for the superior visible light photocatalytic performance of the composites for 2,4-DCP and RhB degradation .
- Results or Outcomes : The study confirmed that hydroxyl radicals (•OH) are the predominant oxidant involved in the degradation of 2,4-DCP. A detailed reaction pathway for 2,4-dichlorophenol degradation over the amount-optimized ZnO/BFO composite was proposed based on the liquid chromatography-tandem mass spectrometry (LC/MS) product ions .
Synthesis of Benzene Derivatives
- Summary of the Application : 2,4-Dichlorobenzene-1,3-diol can be used in the synthesis of benzene derivatives through electrophilic aromatic substitution .
- Methods of Application : The compound can undergo electrophilic aromatic substitution because aromaticity is maintained. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
- Results or Outcomes : This method allows for the synthesis of various benzene derivatives, expanding the range of compounds that can be produced for further study or application .
Material Science
- Summary of the Application : 2,4-Dichlorobenzene-1,3-diol can be used in the synthesis of certain types of polymers . These polymers can have various applications in industries such as plastics, coatings, adhesives, elastomers, and others .
- Methods of Application : The compound can undergo polymerization reactions to form polymers. The exact method of application can vary depending on the type of polymer being synthesized .
- Results or Outcomes : The resulting polymers can have unique properties such as high strength, flexibility, resistance to heat and chemicals, etc., making them suitable for various industrial applications .
特性
IUPAC Name |
2,4-dichlorobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2/c7-3-1-2-4(9)5(8)6(3)10/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIBSPRUZZLSGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937164 | |
| Record name | 2,4-Dichlorobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorobenzene-1,3-diol | |
CAS RN |
16606-61-4 | |
| Record name | 2,4-Dichlororesorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16606-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Resorcinol, 2,4-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016606614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dichlorobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97652.png)


![2-[(1-Methyl-2-propynyl)oxy]ethanol](/img/structure/B97656.png)








